N-[3-(2,2-dimethyloxan-4-yl)-3-(4-methoxyphenyl)propyl]-N-[(4-methoxyphenyl)methyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(2,2-dimethyloxan-4-yl)-3-(4-methoxyphenyl)propyl]-N-[(4-methoxyphenyl)methyl]acetamide is a complex organic compound with a unique structure that includes an oxane ring and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2,2-dimethyloxan-4-yl)-3-(4-methoxyphenyl)propyl]-N-[(4-methoxyphenyl)methyl]acetamide involves multiple steps. One common method starts with the reaction of 2,2-dimethyloxane-4-carbaldehyde with ethyl cyanoacetate to form ethyl 2-cyano-3-(2,2-dimethyloxan-4-yl)prop-2-enoate. This intermediate is then reacted with isopropylmagnesium bromide to yield ethyl 2-cyano-3-(2,2-dimethyloxan-4-yl)-4-methylpentanoate. The final step involves the elimination of the ester group to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial purposes with appropriate modifications to reaction conditions and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-(2,2-dimethyloxan-4-yl)-3-(4-methoxyphenyl)propyl]-N-[(4-methoxyphenyl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[3-(2,2-dimethyloxan-4-yl)-3-(4-methoxyphenyl)propyl]-N-[(4-methoxyphenyl)methyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[3-(2,2-dimethyloxan-4-yl)-3-(4-methoxyphenyl)propyl]-N-[(4-methoxyphenyl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(2,2-dimethyloxan-4-yl)-3-(2-methoxyphenyl)propyl]-N-[(4-methoxyphenyl)methyl]acetamide
- N-[3-(2,2-dimethyloxan-4-yl)-3-(4-methylphenyl)propyl]-N’,N’-dimethylethane-1,2-diamine oxalic acid
Uniqueness
N-[3-(2,2-dimethyloxan-4-yl)-3-(4-methoxyphenyl)propyl]-N-[(4-methoxyphenyl)methyl]acetamide is unique due to its specific structural features, such as the oxane ring and methoxyphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[3-(2,2-dimethyloxan-4-yl)-3-(4-methoxyphenyl)propyl]-N-[(4-methoxyphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H37NO4/c1-20(29)28(19-21-6-10-24(30-4)11-7-21)16-14-26(22-8-12-25(31-5)13-9-22)23-15-17-32-27(2,3)18-23/h6-13,23,26H,14-19H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZJXLQRTVTVFDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CCC(C1CCOC(C1)(C)C)C2=CC=C(C=C2)OC)CC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.